molecular formula C13H25N B14423181 N,N-Diethylnon-2-yn-1-amine CAS No. 85412-55-1

N,N-Diethylnon-2-yn-1-amine

Cat. No.: B14423181
CAS No.: 85412-55-1
M. Wt: 195.34 g/mol
InChI Key: UODFGRXFNTXCLY-UHFFFAOYSA-N
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Description

N,N-Diethylnon-2-yn-1-amine is a tertiary amine characterized by a diethylamino group (-N(C₂H₅)₂) attached to a non-2-ynyl chain (CH₂C≡C(CH₂)₅CH₃). While direct data on this compound are absent in the provided evidence, its structural analogs suggest roles in organic synthesis, catalysis, and pharmaceutical intermediates. Tertiary amines with alkyne substituents, such as propargylamines, are pivotal in cyclization reactions and enzyme inhibition studies .

Properties

CAS No.

85412-55-1

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N,N-diethylnon-2-yn-1-amine

InChI

InChI=1S/C13H25N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-10,13H2,1-3H3

InChI Key

UODFGRXFNTXCLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylnon-2-yn-1-amine can be achieved through various methods. One common approach involves the alkylation of non-2-yn-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Non-2-yn-1-amine and ethyl halides.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The non-2-yn-1-amine is dissolved in an appropriate solvent, and the ethyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylnon-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Alkyl halides and acyl chlorides are frequently used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to alkanes or alkenes.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

N,N-Diethylnon-2-yn-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylnon-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The alkyne group in the molecule allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways .

Comparison with Similar Compounds

Key Observations:

Structural Influence on Reactivity: Alkyne Position: Terminal alkynes (e.g., N,N-Dimethyl-1-propyn-1-amine) facilitate cyclization reactions , while internal alkynes (e.g., N,N-diethyl-3-phenylprop-2-yn-1-amine) enhance steric effects and regioselectivity in catalysis . Substituent Effects: Aromatic groups (e.g., phenyl in ) increase molecular rigidity and π-π interactions, whereas alkyl chains (e.g., non-2-ynyl) may improve lipid solubility for drug delivery .

Biological Activity: Propargylamines like N-Methyl-N-(2-propynyl)-2-propyn-1-amine exhibit MAO-B inhibition, though affinity varies with substituents . This compound’s elongated chain may reduce enzyme binding compared to smaller analogs.

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